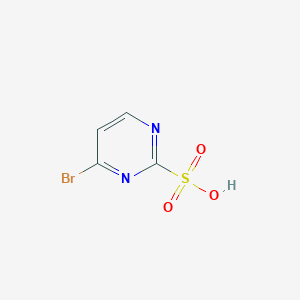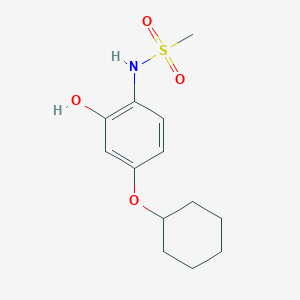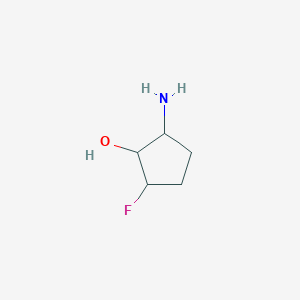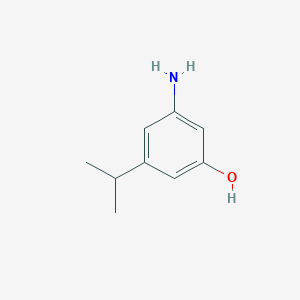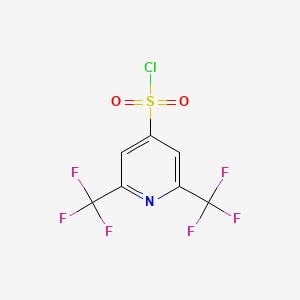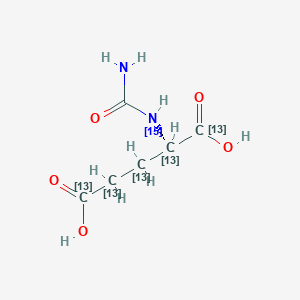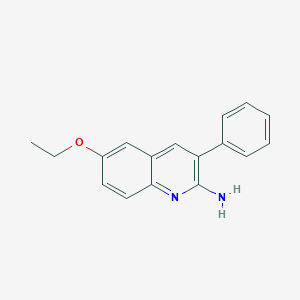
2-Amino-6-ethoxy-3-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-ethoxy-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C17H16N2O. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound is particularly noted for its potential in proteomics research and other scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-ethoxy-3-phenylquinoline typically involves the reaction of appropriate quinoline derivatives with ethoxy and phenyl substituents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base. The reaction conditions often include heating under reflux and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or the use of green chemistry principles. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-ethoxy-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Applications De Recherche Scientifique
2-Amino-6-ethoxy-3-phenylquinoline has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Amino-6-ethoxy-3-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
2-Amino-3-phenylquinoline: Another quinoline derivative with similar structural features but different substituents.
6-Ethoxy-3-phenylquinoline: Lacks the amino group, leading to different chemical properties and applications.
Uniqueness: 2-Amino-6-ethoxy-3-phenylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C17H16N2O |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
6-ethoxy-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2O/c1-2-20-14-8-9-16-13(10-14)11-15(17(18)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19) |
Clé InChI |
MSZVQTPTTUHFNS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [5-(1,3-dioxolan-2-YL)pyridin-2-YL]acetate](/img/structure/B14855214.png)
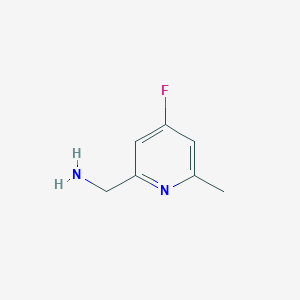
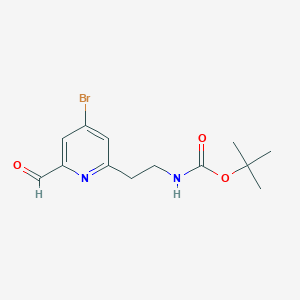
![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)
